molecular formula C11H11N5 B14647945 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile CAS No. 51068-38-3

6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile

Cat. No.: B14647945
CAS No.: 51068-38-3
M. Wt: 213.24 g/mol
InChI Key: MYZFSVXFOCDGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it part of the pyridopyrazine family. Compounds in this family are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

The synthesis of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile typically involves multi-step reactions. One common method includes:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

    Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

    Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.

    Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).

Chemical Reactions Analysis

6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

    Cyclization: Cyclization reactions can form additional rings, enhancing its structural complexity.

Common reagents used in these reactions include hydrazine hydrate, sodium hydride, and various catalysts like gold. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown activity as kinase inhibitors, which means they can interfere with kinase enzymes involved in cell signaling pathways. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other pyridopyrazine derivatives:

These compounds share a similar core structure but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

51068-38-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

6-amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile

InChI

InChI=1S/C11H11N5/c1-5-8(4-12)10(13)16-11-9(5)14-6(2)7(3)15-11/h1-3H3,(H2,13,15,16)

InChI Key

MYZFSVXFOCDGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=C(N=C12)C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.